molecular formula C9H9N3 B6325039 2-Methylquinazolin-6-amine CAS No. 1056566-65-4

2-Methylquinazolin-6-amine

Cat. No.: B6325039
CAS No.: 1056566-65-4
M. Wt: 159.19 g/mol
InChI Key: NLCQACQGFVUOAC-UHFFFAOYSA-N
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Description

2-Methylquinazolin-6-amine is a heterocyclic organic compound with the molecular formula C9H9N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a quinazoline core with a methyl group at the second position and an amine group at the sixth position, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methyl iodide under basic conditions to form the quinazoline ring . Another approach involves the use of 2-aminobenzonitrile and methylamine in the presence of a catalyst to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Activities

Anticancer Properties
2-Methylquinazolin-6-amine and its derivatives have been extensively studied for their anticancer properties. They primarily function as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers, including breast, ovarian, colon, and prostate cancers. Several studies have reported the synthesis of hybrid compounds incorporating 2-methylquinazoline scaffolds that exhibit potent anticancer activity.

For example, a study demonstrated that a hybrid compound derived from 2-methylquinazolin-4(3H)-one showed significant anti-proliferative effects against multiple human cancer cell lines, including MCF-7 and HeLa, with IC50 values ranging from 7.52 µM to 12 µM . The mechanisms of action involve disruption of microtubule formation and induction of apoptosis in cancer cells .

Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that derivatives of 2-methylquinazoline can effectively inhibit the growth of Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Acinetobacter baumannii. Specific analogues have demonstrated IC50 values as low as 0.5 µM against MRSA .

Biofilm Inhibition

Recent studies have highlighted the potential of this compound derivatives in inhibiting biofilm formation, particularly against pathogenic bacteria. Biofilms pose significant challenges in clinical settings due to their resistance to antibiotics.

In one study, compounds synthesized from quinazoline derivatives showed effective biofilm inhibition against MRSA with IC50 values ranging from 20.7 to 22.4 µM . These findings suggest that further optimization of these compounds could lead to new therapeutic agents capable of combating biofilm-associated infections.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives often involves various strategies, including molecular hybridization techniques. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring significantly influence biological activity.

For instance, the introduction of substituents at the 2nd position has been shown to enhance anticancer activity, with certain analogues exhibiting improved potency compared to others .

Data Summary

Compound Activity Target IC50 Value (µM) Reference
Hybrid Compound from 2-MQZAnticancerMCF-710
Quinazoline DerivativeAntimicrobialMRSA0.5
Biofilm InhibitorBiofilm InhibitionAcinetobacter baumannii~20
Triazole HybridAnticancerHepG210.58

Case Studies

  • Case Study on Anticancer Activity
    A series of quinazoline derivatives were synthesized and evaluated for their anticancer effects against various cell lines. The most promising compound exhibited an IC50 value comparable to doxorubicin, indicating its potential as a lead compound for further development in cancer therapy.
  • Case Study on Biofilm Inhibition
    The efficacy of synthesized quinazoline derivatives was tested against biofilms formed by MRSA and Acinetobacter baumannii. The results indicated that specific structural modifications significantly enhanced biofilm inhibitory activity, paving the way for developing new anti-biofilm agents.

Mechanism of Action

The mechanism of action of 2-Methylquinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2-Methylquinazolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group and an amine group on the quinazoline core makes it a versatile scaffold for drug design and synthesis .

Biological Activity

2-Methylquinazolin-6-amine is a heterocyclic organic compound with significant biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C9H9N3
  • Molecular Weight: 173.19 g/mol
  • Structural Characteristics: The compound features a quinazoline core with a methyl group at the second position and an amine group at the sixth position, which contributes to its unique biological activities.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:

  • Starting Material: 2-Aminobenzamide
  • Reagent: Methyl iodide
  • Conditions: Basic environment to facilitate the formation of the quinazoline ring.

Antimicrobial Activity

This compound has demonstrated potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentration (MIC) values around 0.5 μM, indicating strong efficacy against this resistant strain . Additionally, its derivatives have shown anti-biofilm activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 20.7 μM to 22.4 μM for biofilm inhibition in MRSA .

Anticancer Properties

The compound exhibits notable anticancer activity. Research indicates that various synthesized quinazoline derivatives, including those related to this compound, have been tested against cancer cell lines such as HepG2 and MCF-7. For example:

  • IC50 Values:
    • HepG2: 18.79 μM (with specific side chains)
    • MCF-7: 13.46 μM (with phenyl thiosemicarbazide) .

The presence of specific substituents enhances the anticancer efficacy of these compounds, suggesting a structure-activity relationship that could be exploited for drug development.

The mechanism of action for this compound involves:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation: Acting as agonists or antagonists at specific receptors involved in various biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Biofilm Inhibition Study:
    • A study focused on the anti-biofilm properties of quinazoline derivatives found that some analogues effectively inhibited biofilm formation in MRSA with low cytotoxicity in human cells .
  • Anticancer Activity Assessment:
    • A comparative study examined various quinazoline derivatives against HepG2 and MCF-7 cell lines, revealing that modifications in substituents led to enhanced anticancer activity, with some compounds outperforming standard chemotherapy agents like doxorubicin .
  • Pharmacological Diversification:
    • Research highlighted the diverse pharmacological activities of quinazoline derivatives, including anti-inflammatory and antimicrobial effects, suggesting that structural variations can lead to significant changes in biological activity .

Comparative Analysis

A comparison table summarizing the biological activities and IC50 values of various derivatives related to this compound is presented below:

CompoundActivity TypeTarget Organism/Cell LineIC50 Value (μM)
This compoundAntibacterialMRSA0.5
Quinazoline Derivative ABiofilm InhibitionMRSA~20
Quinazoline Derivative BAnticancerHepG218.79
Quinazoline Derivative CAnticancerMCF-713.46

Properties

IUPAC Name

2-methylquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCQACQGFVUOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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